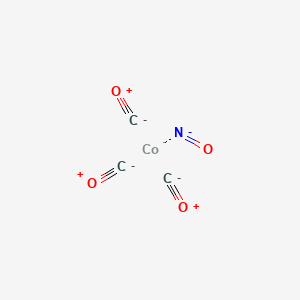

Cobalt tricarbonyl nitrosyl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cobalt tricarbonyl nitrosyl is an organocobalt compound with the chemical formula Co(CO)₃(NO). It appears as a dark red volatile oil that is soluble in nonpolar solvents. This compound is one of the simplest metal nitrosyls and is highly toxic, similar to nickel tetracarbonyl .

Méthodes De Préparation

Cobalt tricarbonyl nitrosyl is typically prepared by treating dicobalt octacarbonyl with nitric oxide. The reaction is as follows :

Co2(CO)8+2NO→2Co(CO)3(NO)+2CO

This method involves the use of dicobalt octacarbonyl and nitric oxide under controlled conditions. The compound can also undergo substitution reactions readily with Lewis bases such as tertiary phosphines and isocyanides, resulting in the loss of carbon monoxide .

Analyse Des Réactions Chimiques

Cobalt tricarbonyl nitrosyl undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can undergo substitution reactions with Lewis bases, leading to the replacement of carbon monoxide ligands.

Dissociative Electron Attachment (DEA): In this reaction, the compound loses nitric oxide more readily than carbon monoxide, despite the stronger cobalt-nitrogen bond compared to the cobalt-carbon bond.

Electron-Induced Reactions: These reactions are significant in focused electron beam induced deposition (FEBID), where the compound decomposes to deposit cobalt on surfaces.

Common reagents used in these reactions include nitric oxide, tertiary phosphines, and isocyanides. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Cobalt tricarbonyl nitrosyl has several scientific research applications:

Focused Electron Beam Induced Deposition (FEBID): This technique uses the compound to deposit cobalt on surfaces with high precision, making it useful for nanopatterning and creating metallic structures.

Material Science: It is used in the preparation of thin films and coatings, particularly in the semiconductor industry.

Mécanisme D'action

The mechanism of action of cobalt tricarbonyl nitrosyl involves its ability to undergo electron-induced dissociation. When exposed to an electron beam, the compound decomposes, releasing nitric oxide and carbon monoxide. This process is utilized in FEBID to deposit cobalt on surfaces . The molecular targets and pathways involved include the dissociation of ligands and the formation of cobalt deposits.

Comparaison Avec Des Composés Similaires

Cobalt tricarbonyl nitrosyl is similar to other metal carbonyls and nitrosyls, such as nickel tetracarbonyl and iron pentacarbonyl. it is unique due to its specific reactivity and applications in FEBID. Similar compounds include:

Nickel Tetracarbonyl (Ni(CO)₄): A highly toxic compound used in nickel plating and as a catalyst.

Iron Pentacarbonyl (Fe(CO)₅): Used in the preparation of iron nanoparticles and as a catalyst in organic synthesis.

This compound stands out due to its specific use in FEBID and its unique reactivity with nitric oxide and carbon monoxide.

Propriétés

Formule moléculaire |

C3CoNO4- |

|---|---|

Poids moléculaire |

172.97 g/mol |

Nom IUPAC |

carbon monoxide;cobalt;nitroxyl anion |

InChI |

InChI=1S/3CO.Co.NO/c3*1-2;;1-2/q;;;;-1 |

Clé InChI |

CVCSGXJPONFHRC-UHFFFAOYSA-N |

SMILES canonique |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[N-]=O.[Co] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-chlorophenyl)sulfanylacetyl]oxyethyl-diethylazanium;chloride](/img/structure/B13735092.png)

![2-Naphthalenecarboxylic acid, 1-hydroxy-4-(1-hydroxy-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl)-, methyl ester](/img/structure/B13735099.png)